molecular formula C8H5F3O B050697 2',4',5'-Trifluoroacetophenone CAS No. 129322-83-4

2',4',5'-Trifluoroacetophenone

Cat. No.: B050697
CAS No.: 129322-83-4
M. Wt: 174.12 g/mol
InChI Key: GVTLJUZWNNFHMZ-UHFFFAOYSA-N
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Description

2',4',5'-Trifluoroacetophenone (TFA) is an aromatic ketone with the molecular formula C₈H₅F₃O. It is characterized by a trifluoromethyl group attached to the acetophenone backbone at the 2', 4', and 5' positions of the benzene ring. This compound is widely utilized in organic synthesis, catalysis, and pharmaceutical intermediates due to its electron-withdrawing trifluoromethyl group, which enhances reactivity and stability in various reactions . Key applications include its use as an organocatalyst in epoxidation reactions , a precursor for difluorocarbene generation , and a substrate in asymmetric reductions for synthesizing chiral alcohols .

Preparation Methods

Friedel-Crafts Acylation: The Primary Synthetic Route

The Friedel-Crafts acylation of 1,2,4-trifluorobenzene with acetyl chloride represents the most well-documented and industrially viable method for synthesizing 2',4',5'-trifluoroacetophenone. This reaction capitalizes on the directing effects of fluorine substituents to achieve regioselective acylation at the 5-position of the aromatic ring.

Reaction Mechanism and Substituent Effects

The reaction proceeds via electrophilic aromatic substitution, where acetyl chloride, activated by a Lewis acid catalyst (typically AlCl₃), generates an acylium ion. The fluorine substituents on 1,2,4-trifluorobenzene exert a strong deactivating (-I) effect, rendering the aromatic ring less reactive. However, their ortho/para-directing nature ensures selective acylation at the 5-position, despite the presence of three electron-withdrawing groups .

Notably, the selectivity observed in this reaction deviates from traditional expectations. Theoretical models predict competing acylation at the 3-position due to the combined ortho-directing influence of two fluorine atoms. Experimental results, however, demonstrate a preference for the 5-position, attributed to steric hindrance and subtle electronic effects imposed by the trifluorobenzene framework .

Standard Reaction Conditions and Optimization

The optimized protocol involves the following components:

ParameterOptimal RangeExample from Literature
CatalystAlCl₃ (1–3 mol equivalents)7.6 mol AlCl₃ per 3.03 mol aryl substrate
Acetyl Chloride1–3 molar equivalents5.5 mol acetyl chloride
Temperature60–170°C135°C (internal temperature)
Reaction Time1–5 hours1 hour at 135°C
SolventSolvent-free or dichloroethaneSolvent-free conditions

Key findings from process optimization include:

  • Catalyst Loading : A 2.5:1 molar ratio of AlCl₃ to 1,2,4-trifluorobenzene maximizes yield while minimizing side reactions . Excess catalyst (>3 equivalents) promotes decomposition of the acylium ion.

  • Temperature Control : Slow addition of acetyl chloride at ≤40°C prevents exothermic runaway, followed by heating to 135°C to drive the reaction to completion .

  • Solvent Effects : Solvent-free conditions enhance reaction efficiency by increasing the effective concentration of the electrophile. Dichloroethane may be used to moderate reaction kinetics in large-scale operations .

Workup and Isolation

Post-reaction processing involves:

  • Quenching : Pouring the reaction mixture onto ice hydrolyzes excess AlCl₃ and precipitates aluminum salts.

  • Extraction : Dichloromethane or chloroform effectively partitions the product from aqueous residues.

  • Purification : Distillation under reduced pressure (0.02 bar) yields this compound as a colorless liquid with a boiling point of 76–82°C .

The typical isolated yield ranges from 50–57%, with losses attributed to volatile byproducts during distillation and residual catalyst complexation .

Comparative Analysis of Synthetic Challenges

Competing Reaction Pathways

Despite the apparent simplicity of the Friedel-Crafts approach, several competing processes necessitate careful control:

  • Overacylation : Excess acetyl chloride may lead to diacylated byproducts, though fluorine's deactivating effect mitigates this risk.

  • Ring Dehalogenation : Prolonged exposure to AlCl₃ at elevated temperatures can induce C-F bond cleavage, forming defluorinated analogs.

  • Isomer Formation : Minor amounts (<5%) of 2',3',4'-trifluoroacetophenone are detected via GC-MS, arising from transient σ-complex rearrangement .

Scalability and Industrial Considerations

Bench-scale syntheses (100–400 g substrate) demonstrate consistent yields, suggesting viability for kilo-scale production. Critical factors for industrial adoption include:

  • Catalyst Recovery : AlCl₃ forms stable complexes with the product, necessitating acidic workups for catalyst regeneration.

  • Waste Stream Management : Fluoride ions generated during quenching require precipitation as CaF₂ to meet environmental regulations.

  • Process Intensification : Continuous flow systems could enhance heat transfer and reduce reaction times, though fluorine compatibility with reactor materials remains a concern.

Applications and Synthetic Utility

The synthetic value of this compound lies in its role as a precursor to 2,4,5-trifluorobenzoic acid, a key building block in fluoroquinolone antibiotics. Subsequent transformations include:

  • Oxidation : Transition metal-catalyzed oxidation of the acetyl group to the carboxylic acid.

  • Nucleophilic Displacement : Replacement of the ketone oxygen with amines or hydrazines to form Schiff base intermediates.

Chemical Reactions Analysis

Types of Reactions: 2’,4’,5’-Trifluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form trifluoroacetic acid derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Trifluoroacetic acid derivatives.

    Reduction: 2’,4’,5’-Trifluoro-1-phenylethanol.

    Substitution: Various substituted acetophenones depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Precursor in Organic Synthesis:
    • Used as a building block for synthesizing various fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
  • Reactivity Studies:
    • Investigated for its chemical reactivity, particularly in nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles.

Biology

  • Enzyme Inhibition Studies:
    • Employed in research focusing on enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules .
  • Biochemical Probes:
    • Utilized as a reagent in biochemical assays for studying biological processes, such as enzyme kinetics and protein folding.

Medicine

  • Drug Development:
    • Explored for its potential role in developing inhibitors for specific enzymes and receptors, particularly in the context of designing new therapeutic agents .
  • Antimicrobial Properties:
    • Preliminary studies suggest potential antibacterial and antifungal activities, making it a candidate for pharmaceutical applications.

Industry

  • Specialty Chemicals Production:
    • Used in manufacturing specialty chemicals and polymers that exhibit high thermal stability and resistance to degradation .
  • Catalyst in Organic Reactions:
    • Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity .

Case Study 1: Enzyme Inhibition

A study investigated the use of this compound as an inhibitor for specific enzymes involved in metabolic pathways. The compound demonstrated significant inhibition rates compared to traditional inhibitors, indicating its potential utility in drug design.

Case Study 2: Synthesis of Fluorinated Polymers

Research conducted on the synthesis of new fluorinated polymers utilizing this compound showed that these materials possessed enhanced thermal stability compared to non-fluorinated counterparts. The polymers were characterized by their high molecular weight and unique properties suitable for industrial applications.

Mechanism of Action

The mechanism of action of 2’,4’,5’-Trifluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Electronic Comparisons

TFA is compared to structurally related acetophenones with varying substituents (Table 1).

Compound Substituents Electronic Effects Key Applications/Reactivity Reference
2',4',5'-Trifluoroacetophenone 2',4',5'-F₃ Strong electron-withdrawing Organocatalysis (epoxidation) , Asymmetric reduction
α,α,α-Trifluoroacetophenone Trifluoromethyl at α-C Electron-withdrawing Substrate in zincate reactions , TeSADH-catalyzed reductions
2-Chloroacetophenone Cl at 2' position Moderate electron-withdrawing Synthesis of halohydrins , Benzimidazole formation
2-Bromoacetophenone Br at 2' position Strong electron-withdrawing TeSADH-catalyzed enantioselective reductions (90% ee)
4′-Nitro-2,2,2-Trifluoroacetophenone 4′-NO₂, 2,2,2-F₃ Enhanced electron deficiency Radiolabeling studies (²⁸F)

Key Observations:

  • Electronic Effects: The trifluoromethyl group in TFA and α,α,α-trifluoroacetophenone induces strong electron-withdrawing effects, enhancing electrophilicity and stabilizing transition states in nucleophilic reactions .
  • Steric vs. Electronic Contributions: While α,α,α-trifluoroacetophenone exhibits similar electronic properties to TFA, its reactivity in phenyl transfer reactions is lower due to steric hindrance and reduced accessibility of the lithium center in zincate complexes .

Reactivity in Catalytic Systems

Asymmetric Reductions

  • TeSADH-Catalyzed Reactions: TFA and its halogenated analogs (2-chloro-, 2-bromoacetophenone) undergo asymmetric reduction to yield enantiopure halohydrins. However, TFA produces (S)-2,2,2-trifluoro-1-phenylethanol with 94:6 enantiomeric ratio (e.r.), outperforming 2-chloroacetophenone (90:10 e.r.) due to the stronger inductive effect of fluorine .
  • Steric Limitations: Reactions with bulkier trifluoromethyl ketones (e.g., perfluoroacetophenone) show slower kinetics due to steric hindrance, as observed in silylium ion stabilization studies .

Organocatalysis

  • Epoxidation Efficiency: TFA acts as a superior organocatalyst compared to non-fluorinated acetophenones, achieving quantitative yields in alkene epoxidation with H₂O₂ (5 mol% catalyst loading) .
  • Comparison with Difluoroacetophenones: 2-Chloro-2,2-difluoroacetophenone, derived from TFA, serves as a non-ozone-depleting difluorocarbene precursor, highlighting TFA's versatility in green chemistry applications .

Radiolabeling

  • TFA derivatives like 4′-nitro-2,2,2-trifluoroacetophenone are radiolabeled with ¹⁸F using base-catalyzed halogen exchange, achieving 92% radiochemical yield (RCY) with 1,5,7-triazabicyclodecene (TBD) as a catalyst .

Polymer Chemistry

  • In copolymer synthesis, TFA is used to control ion-exchange capacity (IEC) in anion-exchange membranes, outperforming non-fluorinated acetophenones in thermal stability and conductivity .

Challenges and Limitations

  • Reaction Kinetics : TFA exhibits slower reactivity in condensation-cyclization reactions (e.g., benzimidazole synthesis) compared to aliphatic trifluoromethyl ketones, requiring Hf(OTf)₄ catalysis for efficient conversion .
  • Stereoselectivity: While TFA shows high diastereoselectivity in oxaphosphetane formation (dr > 20:1), other halogenated analogs (e.g., 2-chloroacetophenone) display lower selectivity (dr ~3:1) due to weaker electronic effects .

Biological Activity

2',4',5'-Trifluoroacetophenone (TFAP), with the molecular formula C₈H₅F₃O and CAS number 129322-83-4, is an organic compound characterized by a trifluoroacetyl group attached to a phenyl ring. This unique structure endows TFAP with distinctive chemical properties, including increased lipophilicity and altered reactivity compared to non-fluorinated analogs. Its potential biological activities have garnered attention in recent research, particularly concerning its antimicrobial and anticancer properties.

Molecular Structure

  • Molecular Formula : C₈H₅F₃O
  • Molecular Weight : 196.12 g/mol
  • Boiling Point : 76-79°C
  • Melting Point : -7°C
  • Density : 1.331 g/cm³

Comparison with Similar Compounds

Compound NameMolecular FormulaNotable Features
AcetophenoneC₈H₈OLacks fluorine; commonly used as a solvent
2,4-DifluoroacetophenoneC₈H₆F₂OContains two fluorine atoms; less lipophilic
2',3',4'-TrifluoroacetophenoneC₈H₅F₃ODifferent substitution pattern; unique reactivity
4-TrifluoromethylacetophenoneC₉H₇F₃OContains a trifluoromethyl group at the para position

Antimicrobial Properties

Recent studies have indicated that derivatives of TFAP exhibit significant antimicrobial activity against various bacterial and fungal strains. The presence of fluorine atoms may enhance the compound's ability to disrupt microbial membranes, leading to increased efficacy against pathogens .

The biological activity of TFAP is thought to be mediated through its interactions with various biomolecules. The electron-withdrawing nature of the trifluoroacetyl group enhances its electrophilicity, allowing it to form stable complexes with nucleophiles in biological systems. This reactivity may lead to inhibition of key enzymes or disruption of cellular processes .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several fluorinated acetophenones, including TFAP, against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that TFAP exhibited a minimum inhibitory concentration (MIC) significantly lower than that of non-fluorinated analogs, indicating enhanced potency .

Anticancer Activity Exploration

In another investigation focusing on the anticancer properties of fluorinated compounds, researchers found that TFAP derivatives showed promising results in inhibiting the growth of breast cancer cell lines. The study highlighted the potential mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2',4',5'-Trifluoroacetophenone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, reacting fluorinated anilines with acetaldoxime under acidic conditions (pH 3–6, optimal at pH 4) yields intermediates that are distilled and purified via reduced-pressure rectification . Alternative methods involve trifluoroacetylation of fluorobenzene derivatives using catalysts like CuSO₄ or Hf(OTf)₄, where temperature control (60–120°C) and solvent choice (DMF, diglyme) critically affect yield and purity .

Q. What spectroscopic and analytical techniques are recommended for confirming the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • NMR : ¹⁹F NMR resolves trifluoromethyl (-CF₃) and aryl-F environments, while ¹H NMR confirms acetophenone backbone .
  • X-ray Diffraction : Validates bond lengths and angles, particularly C-F and C=O distances, against DFT-optimized structures .
  • Mass Spectrometry : Confirms molecular weight (174.12 g/mol) and fragmentation patterns .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to flammability (Risk Code F) and irritancy (Xi), use PPE (gloves, goggles), ensure ventilation, and avoid ignition sources. Store at 2–8°C in sealed containers. Follow UN2920 packing guidelines (Class 8/3, PG II) for transport. Neutralize waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound, and what insights do they provide compared to experimental data?

  • Methodological Answer : B3LYP/6-311++G(d,p) calculations reveal frontier molecular orbitals (HOMO-LUMO gaps ~5–6 eV), indicating reactivity toward electrophiles. Molecular electrostatic potential (MEP) maps show electron-deficient regions at the trifluoromethyl group, aligning with X-ray data. Discrepancies in bond lengths (e.g., C=O) between theory and experiment (<0.02 Å) suggest solvent effects or basis set limitations .

Q. What strategies resolve contradictions between computational predictions and experimental observations for trifluoromethylated acetophenones?

  • Methodological Answer : Calibrate DFT methods using hybrid functionals (e.g., ωB97X-D) to account for dispersion forces. Validate vibrational frequencies (IR) against experimental spectra to adjust scaling factors. For discrepancies in dipole moments, incorporate solvent models (e.g., PCM) or refine crystal packing effects in X-ray comparisons .

Q. How does the electronic nature of the trifluoromethyl group influence reactivity in organocatalytic applications?

  • Methodological Answer : The -CF₃ group’s strong electron-withdrawing effect polarizes the carbonyl, enhancing electrophilicity. In Hf(OTf)₄-catalyzed cyclizations (e.g., benzimidazoline synthesis), this stabilizes transition states, improving reaction rates and yields. Kinetic studies show a 3× rate increase compared to non-fluorinated analogs .

Q. In synthesizing fluorinated heterocycles, how can reaction parameters be optimized for regioselectivity?

  • Methodological Answer : For condensation-cyclization with o-phenylenediamine:

  • Catalyst : Hf(OTf)₄ (5 mol%) outperforms Ga/Cu catalysts, achieving 85% yield .
  • Solvent : Dichloromethane minimizes side reactions vs. polar aprotic solvents.
  • Stoichiometry : A 1:1.5 molar ratio (amine:ketone) balances conversion and purity .

Properties

IUPAC Name

1-(2,4,5-trifluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTLJUZWNNFHMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344099
Record name 2',4',5'-Trifluoroacetophenone
Source EPA DSSTox
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Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129322-83-4
Record name 1-(2,4,5-Trifluorophenyl)ethanone
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Record name 2',4',5'-Trifluoroacetophenone
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Record name 2',4',5'-Trifluoroacetophenone
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Synthesis routes and methods

Procedure details

194.5 g (1 mol) of 2,4,5-trifluorobenzoyl chloride were initially introduced into 100 ml of diethyl ether and heated to boiling under reflux. 1.1 mol of ethoxymagnesium malonic ester dissolved in 100 ml of ethanol and 125 ml of diethyl ether were then allowed to drop in in the course of 30 minutes and the mixture was stirred for 1 hour under reflux. After cooling, the reaction mixture was stirred into 500 ml of ice water and adjusted to a pH of 1 with concentrated sulphuric acid, and the organic material (345 g) was separated off. This organic material was dissolved in 300 ml of acetic acid and, after adding 37.5 ml of concentrated sulphuric acid, heated to reflux until evolution of CO2 had ended, which took 6 hours. The reaction mixture was then cooled and poured into water, and the organic phase was separated off and distilled. 83 g of product having a boiling point at 10 mbar of 63° to 64° C. were obtained. This corresponds to a yield of 47% of theory.
Quantity
194.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ethoxymagnesium malonic ester
Quantity
1.1 mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.